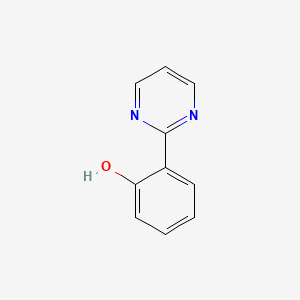

Phenol, 2-(2-pyrimidinyl)-

Description

Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms, introduces electronic and steric effects that influence the compound's physicochemical properties and biological activity.

Properties

CAS No. |

64435-20-7 |

|---|---|

Molecular Formula |

C10H8N2O |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

2-pyrimidin-2-ylphenol |

InChI |

InChI=1S/C10H8N2O/c13-9-5-2-1-4-8(9)10-11-6-3-7-12-10/h1-7,13H |

InChI Key |

CGDCHTLRDXXNPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CC=N2)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Core Structural Features

- Phenol, 2-(2-pyrimidinyl)-: A phenol ring substituted with a pyrimidine group at the 2-position. Pyrimidine’s electron-deficient nature may reduce the phenol’s acidity compared to unsubstituted phenol.

- Analog 1: Phenol, 4-[(5-iodo-2-pyrimidinyl)oxy]- (CAS 73222-49-8) features an iodo-substituted pyrimidine linked via an ether bond to the phenol’s para position .

- Analog 3: Phenol, 2-(2-amino-6-methyl-4-pyrimidinyl)-4-(2-amino-4-pyrimidinyl) (CAS 477726-81-1) contains dual pyrimidinyl substituents with amino and methyl groups, increasing molecular complexity .

Physicochemical Properties

*Estimated based on analogs. Pyrimidine derivatives in show high melting points (268–287°C), suggesting similar thermal stability for the target compound .

Pharmacological Potential

Agricultural Use

- Herbicides : Pyrimidinyl-containing sulfonylureas (e.g., bensulfuron methyl) act as herbicides . While the target compound lacks sulfonylurea groups, its pyrimidine core could be leveraged for agrochemical design.

Q & A

Q. How to analyze polyphenol metabolites derived from 2-(2-pyrimidinyl)phenol in vivo while ensuring data reliability?

- Methodology : Follow Phenol-Explorer 2.0 criteria : Use LC-MS/MS (Q-TOF) with isotopically labeled internal standards. Limit analyses to fully characterized metabolites (e.g., glucuronidated forms with confirmed positions). Exclude studies without controlled dosing or validated analytical protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.